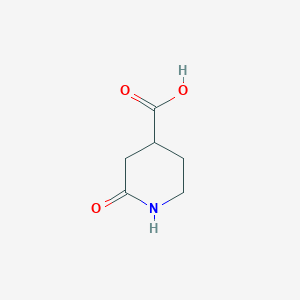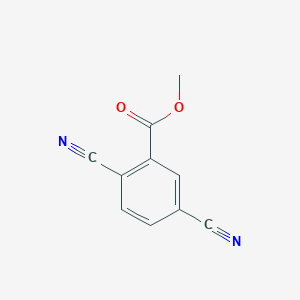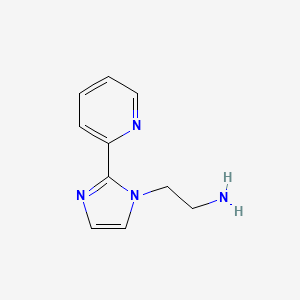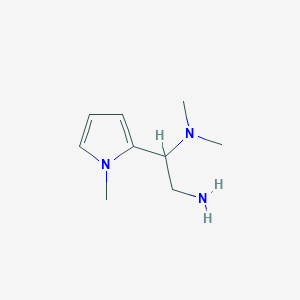![molecular formula C7H6ClN3 B1396126 5-Chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 1260848-61-0](/img/structure/B1396126.png)
5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Übersicht
Beschreibung
5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a chemical compound with the CAS number 2741586-50-3 . It is a derivative of imidazo[1,2-c]pyrimidine, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The molecular weight of a similar compound, 7-Methylimidazo(1,2-a)pyridine, is 132.1625 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can include oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions often involve the direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Wissenschaftliche Forschungsanwendungen
Cytokinin-like Activity
- Cytokinin-like Activity Analysis : Imidazo[1,2-c]pyrimidines, including 5-Chloro-7-methylimidazo[1,2-c]pyrimidine derivatives, have been investigated for cytokinin-like activity. These compounds were generally less active than those with a purine ring, but some showed activity comparable to the control, kinetin (Branca et al., 1986).
Synthesis and Molecular Structure
- Synthesis and Structural Analysis : The molecular and supramolecular structures of isomeric compounds related to this compound have been determined, highlighting the role of weak hydrogen bonds in their structural formation (Bueno et al., 2003).
Antimicrobial Activity
- Antimicrobial Properties : Imidazo[1,2-a]pyrimidines, closely related to this compound, have shown significant in vitro antimicrobial activity against a variety of microorganisms (Revanker et al., 1975).
Anti-inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Applications : Certain imidazo[1,2-c]pyrimidine derivatives exhibit central nervous system (CNS) activity and anti-inflammatory properties (Długosz & Machoń, 1986).
Anticancer Potential
- Potential in Anticancer Research : Some imidazo[1,2-a]pyrimidines, similar to this compound, have been synthesized and screened for antimetabolite and anticancer activity (Kanō & Makisumi, 1958).
Miscellaneous Applications
- Diverse Synthesis and Evaluation : Various studies have been conducted on the synthesis, structural characterization, and evaluation of imidazo[1,2-c]pyrimidine derivatives for applications in different fields, demonstrating the versatility of these compounds (Becan et al., 2022).
Zukünftige Richtungen
Imidazo[1,2-a]pyridine and its derivatives, including 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold, particularly for the treatment of diseases such as tuberculosis .
Wirkmechanismus
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 5-chloro-7-methylimidazo[1,2-c]pyrimidine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The direct functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that this compound might affect similar pathways.
Result of Action
Compounds related to this compound have shown significant inhibitory activity , suggesting that this compound might have similar effects.
Action Environment
The synthesis of related compounds has been achieved under various conditions , suggesting that the action of this compound might also be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
5-Chloro-7-methylimidazo[1,2-c]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with cyclin-dependent kinases, which are essential for cell cycle regulation. By inhibiting these kinases, this compound can alter cell proliferation and growth. Additionally, this compound has been found to bind to specific proteins involved in DNA repair mechanisms, influencing the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase pathway, which is critical for cell growth and differentiation. By altering this pathway, this compound can impact cell survival and apoptosis. Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing their normal function. For instance, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced cellular repair mechanisms or improved metabolic function. At higher doses, this compound can induce toxic or adverse effects, including cellular apoptosis, tissue damage, and systemic toxicity. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in amino acid and nucleotide metabolism. These interactions highlight the compound’s potential to influence overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. Additionally, this compound can be found in the cytoplasm, where it influences metabolic processes and enzyme activity. The precise subcellular localization of this compound is essential for understanding its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
5-chloro-7-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCPBOXXEMRIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717256 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260848-61-0 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)



![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)


